

Fmoc-L-Phe-MPPA versus Hnb-Cys cryptothioester performance

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Compound Focus: Fmoc-L-Phe-MPPA

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Hnb-Cys Cryptothioester Performance and Protocols

The **N-(2-hydroxy-5-nitrobenzyl)-cysteine (N-Hnb-Cys)** device is a method for generating peptide cryptothioesters compatible with standard Fmoc-SPPS (Solid Phase Peptide Synthesis) [1].

The table below summarizes its key performance characteristics and applications based on published research.

Feature	Description & Performance Data
General Principle	Relies on an amide-to-thioester rearrangement (N → S acyl shift) under native chemical ligation (NCL) conditions [1].
Key Advantage	Fully automatable synthesis using inexpensive, commercially available materials with no post-synthetic steps required prior to NCL [1].
Ligation Kinetics	>50-fold increase in kinetic rate at neutral pH compared to non-catalyzed devices due to intein-like intramolecular catalysis [1].
Synthetic Scope	Successfully applied to synthesize long, naturally-occurring cysteine-rich peptide sequences [1].

Feature	Description & Performance Data
Application Example	Used for the efficient synthesis of cysteine-rich cyclic peptides via intramolecular native chemical ligation [2].

Experimental Protocol for N-Hnb-Cys Peptide Crypto-Thioesters

Here is a detailed methodology for the synthesis and use of N-Hnb-Cys crypto-thioesters, compiled from the research articles.

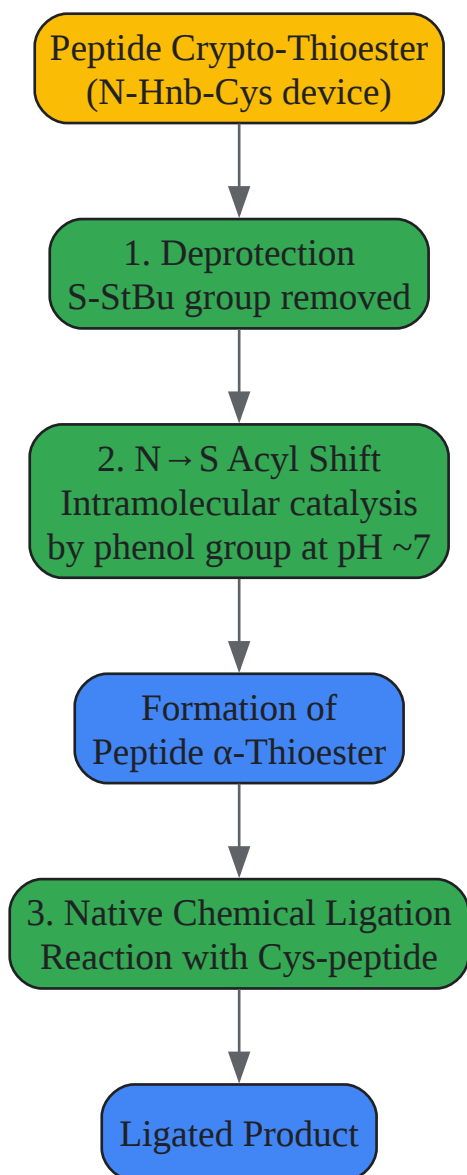
1. Solid-Phase Synthesis of the N-Hnb-Cys Device

- **Starting Resin:** Use a standard solid support compatible with Fmoc-SPPS.
- **Reductive Amination:** The N-Hnb group is introduced onto a solid-supported cysteine derivative via an automated reductive amination protocol [1].
- **Critical Note:** During this step, epimerization from L- to D-cysteine can occur. An optimized protocol is recommended to minimize this [2].
- **Thiol Protection:** The cysteine thiol should be protected as an S-StBu (tert-butyl disulfide) group. This prevents premature N → S shift during purification and storage and is readily removed under standard NCL conditions [1].

2. Peptide Chain Assembly

- **N-Acylation:** The 2-hydroxy-5-nitrobenzyl (Hnb) group significantly assists the subsequent acylation of the secondary amine.
- **Coupling Conditions:** Using HBTU/HOBt as coupling agents with Fmoc-Gly-OH achieved quantitative N-acylation yields [1].
- **Chain Elongation:** Standard Fmoc-SPPS protocols can be used for the remainder of the peptide sequence assembly [1].

3. Native Chemical Ligation Workflow The following diagram illustrates the one-pot ligation process facilitated by the N-Hnb-Cys crypto-thioester.



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Guidance for Locating Missing Information

To complete your comparative guide, you will need to find data on **Fmoc-L-Phe-MPPA**. Here are suggested approaches:

- **Refine Literature Search:** Use specialized scientific databases like PubMed, SciFinder, or Web of Science. Search terms could include "MPPA thioester," "Fmoc-Phe-MPPA," or "MPPA native chemical ligation."

- **Consult Technical Resources:** Manufacturers and suppliers of specialty peptide synthesis reagents (such as Sigma-Aldrich/Novabiochem [3] or AAPPTec) may provide technical data sheets or application notes for MPPA-based products.
- **Analyze Underlying Chemistry:** If "MPPA" refers to a linker, its performance can be inferred by searching for the specific chemical name (e.g., **3-mercaptopropionic acid**). Look for publications that compare multiple thioester synthesis methods, as they might include MPPA.

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References

1. A straightforward method for automated Fmoc -based synthesis of... [pubs.rsc.org]
2. [PDF] Efficient synthesis of cysteine-rich cyclic... | Semantic Scholar [semanticscholar.org]
3. SPPS Linkers Fmoc [sigmaaldrich.com]

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